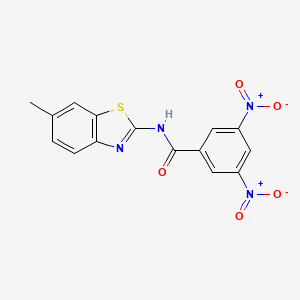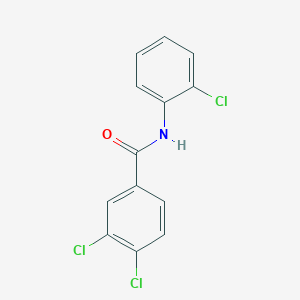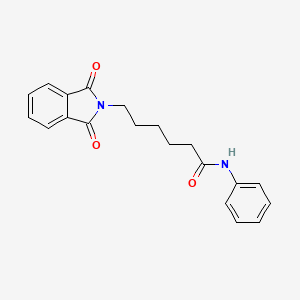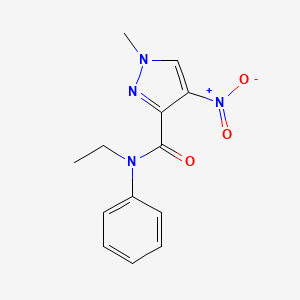![molecular formula C17H16Cl2N2O4 B11706947 4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)
4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes tert-butyl, chloro, hydroxyl, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions including nitration, chlorination, and imination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as microreactor systems can enhance the reaction rates and selectivity, making the production process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL can be compared with other compounds having similar functional groups, such as:
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-AMINOPHENOL
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-METHOXYPHENOL
Uniqueness
The uniqueness of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16Cl2N2O4 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)10-5-12(19)16(23)13(6-10)20-8-9-4-11(18)7-14(15(9)22)21(24)25/h4-8,22-23H,1-3H3 |
InChI Key |
LVECTTOBOBOOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)

![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)
